molecular formula C13H16N2O2 B14328183 N,N-Dimethyl-2-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide CAS No. 105643-24-1

N,N-Dimethyl-2-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide

Cat. No.: B14328183
CAS No.: 105643-24-1
M. Wt: 232.28 g/mol
InChI Key: CGQALABDRJXVQZ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of the indole nucleus in various bioactive molecules makes it a significant scaffold in medicinal chemistry .

Properties

CAS No.

105643-24-1

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

N,N-dimethyl-2-(1-methyl-2-oxo-3H-indol-3-yl)acetamide

InChI

InChI=1S/C13H16N2O2/c1-14(2)12(16)8-10-9-6-4-5-7-11(9)15(3)13(10)17/h4-7,10H,8H2,1-3H3

InChI Key

CGQALABDRJXVQZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(C1=O)CC(=O)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide can be achieved through several synthetic routes. One common method involves the condensation of indole derivatives with N,N-dimethylacetamide in the presence of a suitable catalyst. For example, the reaction of indole with N,N-dimethylformamide and phosphorous oxychloride under controlled conditions can yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-2-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N,N-Dimethyl-2-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, while substitution reactions can produce halogenated or nitrated derivatives .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression by binding to their active sites . The compound’s ability to interact with multiple targets makes it a versatile molecule in drug discovery .

Comparison with Similar Compounds

Uniqueness: N,N-Dimethyl-2-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its N,N-dimethylacetamide moiety enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry .

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